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Introduction

Ethyl 2-cyanoisonicotinate is a substituted pyridine derivative of significant interest in
medicinal chemistry and pharmaceutical development. Its structural scaffold, featuring a
pyridine ring functionalized with both a cyano and an ethyl ester group, makes it a valuable
intermediate in the synthesis of a variety of biologically active molecules. Notably, it serves as a
key precursor for tuberculostatic drugs of the isonicotinic acid hydrazide (isoniazid) type.[1]
Understanding the physicochemical properties of this compound is paramount for its effective
handling, characterization, reaction optimization, and for predicting the properties of its
derivatives.

This technical guide provides a comprehensive overview of the known physicochemical
properties of Ethyl 2-cyanoisonicotinate, detailed experimental protocols for its synthesis and
for the determination of key molecular attributes, and its biological context as a pharmaceutical
intermediate.

Physicochemical Properties

The molecular structure of Ethyl 2-cyanoisonicotinate dictates its physical and chemical
behavior. The presence of the electron-withdrawing cyano and ester groups, combined with the
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nitrogen atom in the pyridine ring, influences its polarity, reactivity, and intermolecular
interactions.

Quantitative Data Summary

A summary of the available quantitative physicochemical data for Ethyl 2-cyanoisonicotinate
is presented below. It should be noted that while key identifiers and some physical properties
are well-documented, experimental data for properties such as boiling point, pKa, and logP are
not readily available in the cited literature and would require experimental determination.

Property Value Source
Molecular Formula CoHsN20:2 [2]
Molecular Weight 176.17 g/mol [2]
Light yellow solid / White
Appearance [1][2]
powder

) ) 39-40 °C (Experimental) 42-44
Melting Point _ [1]
°C (Literature)

Purity >98.5% [2]
Boiling Point Data not available
Solubility Data not available [3]
pKa Data not available
logP (Octanol/Water) Data not available [3]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of
Ethyl 2-cyanoisonicotinate.

« Infrared (IR) Spectroscopy (KBr): The IR spectrum shows characteristic peaks corresponding
to the functional groups present in the molecule.
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o vmax (cm~1): 2988, 2964 (C-H stretch), 2238 (C=N stretch), 1728 (C=0 ester stretch),
1597, 1557 (C=C/C=N aromatic ring stretch).[1]

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 1H NMR (300 MHz, CDCIs) & (ppm): 8.90 (1H, dd, J=4.9, 0.9 Hz, pyridine-H), 8.25 (1H, dd,
J=1.5, 0.9 Hz, pyridine-H), 8.10 (1H, dd, J=4.9, 1.5 Hz, pyridine-H), 4.47 (2H, q, J=7.1 Hz,
OCHz), 1.44 (3H, t, J=7.1 Hz, CH3).[1]

o 13C NMR (75 MHz, CDCIs3) 6 (ppm): 163.1 (C=0), 151.9, 139.0, 134.7, 127.6, 126.1
(aromatic carbons), 116.6 (CN), 62.6 (OCH2), 14.1 (CHs).[1]

e Mass Spectrometry (MS):

o High-Resolution MS (ESI): [M+H]* calculated for CoHoN202: 177.0659; measured:
177.0659.[1]

Experimental Protocols

Detailed and reproducible experimental methods are crucial for the synthesis and
characterization of Ethyl 2-cyanoisonicotinate.

Synthesis and Purification of Ethyl 2-cyanoisonicotinate

The following protocol is based on a literature procedure for the synthesis of Ethyl 2-
cyanoisonicotinate.[1]

1. Reaction Setup:

In a round-bottom flask, prepare a reaction mixture in toluene (40 mL) using 4-
(ethoxycarbonyl)pyridine-1-oxide (3.64 g, 21.82 mmol), dimethylformamide dimethyl acetal
(3.01 mL, 32.73 mmol), and zinc cyanide (3.84 g, 32.73 mmol).[1]

. Reaction Execution:

N

Heat the mixture to reflux for 2 hours under an argon atmosphere.[1]
After the reaction is complete, cool the mixture to room temperature.[1]

w

. Work-up:
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e Add water (30 mL) and continue stirring for 15 minutes.[1]
» Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

[1]

» Concentrate the solution under reduced pressure to yield a brown solid.[1]
4. Purification:

 Purify the crude product by silica gel column chromatography.[1]

e Use a solvent system of ethyl acetate:petroleum ether (2:1, v/v) as the eluent.[1]

e The purified product is obtained as a yellow oil which solidifies into an orange solid upon
cooling in an ice bath (yield: 3.28 g, 85%).[1]

Click to download full resolution via product page

// Nodes A[label="Reactants\n(4-(ethoxycarbonyl)pyridine-1-
oxide,\nDMF-DMA, Zn(CN)2)\nin Toluene", fillcolor="#F1F3F4",
fontcolor="#202124"]; B[label="Heat to Reflux\n(2 hours under Argon)",
fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Cool to Room
Temperature", fillcolor="#FBBCO5", fontcolor="#202124"1; D
[label="Aqueous Work-up\n(Add H20, Separate Layers,\nWash with Brine,
Dry)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E
[label="Concentrate\n(Under Reduced Pressure)", fillcolor="#FBBCO5",
fontcolor="#202124"]; F [label="Crude Product\n(Brown Solid)",
fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Silica Gel
Column\nChromatography\n(Eluent: EA:PE 2:1)", fillcolor="#34A853",
fontcolor="#FFFFFF"]; H [label="Pure Product\n(Yellow 0il -> Orange
Solid)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B[label="Step 1"]; B -> C [label="Step 2"]; C -> D
[Label="Step 3"]; D -> E [label="Step 4"]; E -> F [label="Yields"]; F
-> G [label="Purification"]; G -> H [label="Final Product"]; }

Caption: Synthesis and Purification Workflow.

General Methodologies for Physicochemical Property
Determination
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For properties where specific experimental data for Ethyl 2-cyanoisonicotinate is unavailable,
the following standard laboratory protocols can be employed.

e Melting Point Determination (Capillary Method):
o Sample Preparation: Ensure the solid sample is finely powdered and completely dry.[4]

o Loading: Pack a small amount of the powdered sample into a thin glass capillary tube to a
height of 2-3 mm.[5]

o Measurement: Place the capillary tube in a melting point apparatus (e.g., a Mel-Temp
apparatus or Thiele tube).[6][7]

o Heating: Heat the apparatus rapidly to get an approximate melting point, then cool down.
For an accurate measurement, heat at a slow, controlled rate (e.g., 1-2 °C per minute)
near the expected melting point.[6]

o Observation: Record the temperature at which the first drop of liquid appears (onset of
melting) and the temperature at which the entire sample becomes a clear liquid
(completion of melting). This range is the melting point.[6]

» Boiling Point Determination (Micro Scale Method):

o Setup: Place a small amount of the liquid sample (if melted) into a small test tube. Invert a
sealed-end capillary tube into the liquid.

o Heating: Attach the test tube to a thermometer and heat it in a suitable apparatus, such as
a Thiele tube filled with heating oil.

o Observation: Heat gently until a rapid and continuous stream of bubbles emerges from the
open end of the inverted capillary tube.

o Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is
the temperature at which the bubbling stops and the liquid is drawn up into the capillary
tube.

» Solubility Determination (Shake-Flask Method):
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o Preparation: Add an excess amount of the solid solute to a known volume of the desired
solvent (e.g., water, ethanol, DMSO) in a sealed flask.

o Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically
24-48 hours) to ensure equilibrium is reached.

o Separation: Separate the undissolved solid from the saturated solution by filtration or
centrifugation.

o Quantification: Accurately dilute a known volume of the saturated solution. Determine the
concentration of the solute in the diluted sample using a suitable analytical technique,
such as UV-Vis spectrophotometry or HPLC, against a standard curve.

o Calculation: Calculate the original concentration in the saturated solution, which
represents the solubility at that temperature.

e pKa Determination (Potentiometric Titration):

o Solution Preparation: Dissolve an accurately weighed amount of the compound in a
suitable solvent (often a water-cosolvent mixture for sparingly soluble compounds) to a
known concentration.

o Titration: Place the solution in a thermostatted vessel equipped with a calibrated pH
electrode and a magnetic stirrer.

o Data Collection: Incrementally add a standardized solution of a strong acid or base while
recording the pH after each addition.

o Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from
the inflection point of the resulting titration curve or as the pH at the half-equivalence point.

e logP Determination (Shake-Flask Method):

o Phase Preparation: Prepare two immiscible phases, typically n-octanol and a pH 7.4
phosphate buffer, and saturate each with the other.

o Partitioning: Dissolve a known amount of the compound in one of the phases. Add a
known volume of this solution to a known volume of the other phase in a separatory
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funnel.

o Equilibration: Shake the mixture for a set period to allow the compound to partition
between the two phases until equilibrium is reached.

o Separation & Quantification: Allow the layers to separate completely. Determine the
concentration of the compound in each phase using an appropriate analytical method like
HPLC-UV or LC-MS.

o Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol
phase to the concentration in the aqueous phase. logP is the base-10 logarithm of this
ratio.

Biological Context and Potential Applications

Ethyl 2-cyanoisonicotinate is primarily utilized as a pharmaceutical intermediate.[2] Its most
prominent role is in the synthesis of isoniazid, a cornerstone first-line medication for the
treatment of tuberculosis (TB).[1]

Mechanism of Action of Isoniazid

Isoniazid itself is a prodrug that requires activation within the Mycobacterium tuberculosis
bacterium.[1] The mechanism involves several key steps:

¢ Activation: The prodrug isoniazid is activated by the mycobacterial catalase-peroxidase
enzyme, KatG.

e Radical Formation: This activation process converts isoniazid into a reactive isonicotinic acyl
radical.

e Adduct Formation: The radical species covalently binds to nicotinamide adenine dinucleotide
(NAD+), forming a nicotinoyl-NAD adduct.

e Enzyme Inhibition: This adduct binds tightly to and inhibits the NADH-dependent enoyl-acyl
carrier protein (ACP) reductase, known as InhA.

e Myecolic Acid Synthesis Blockade: InhAis a critical enzyme in the fatty acid synthase-Il (FAS-
II) system, which is responsible for the synthesis of mycolic acids.[1] Mycolic acids are
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unique, long-chain fatty acids that are essential structural components of the mycobacterial
cell wall.

o Bactericidal Effect: By inhibiting InhA, isoniazid effectively blocks mycolic acid synthesis,
leading to the disruption of the cell wall integrity and ultimately causing bacterial cell death.
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Mechanism of Action of Isoniazid
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Caption: Isoniazid's Prodrug Activation and Target Inhibition.
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The role of Ethyl 2-cyanoisonicotinate as a stable, characterizable precursor is therefore
critical for the efficient and large-scale production of this vital antibiotic. Further research into
derivatives of this core structure may lead to the development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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